molecular formula C17H20N2O2 B14489431 1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine CAS No. 63996-37-2

1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine

Cat. No.: B14489431
CAS No.: 63996-37-2
M. Wt: 284.35 g/mol
InChI Key: PHXGZXROXLMLGA-UHFFFAOYSA-N
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Description

1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine is a complex organic compound that features a piperidine ring attached to a naphthalene moiety substituted with a methyl and nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine typically involves multi-step organic reactions. One common method includes the nitration of 4-methylnaphthalene followed by a Friedel-Crafts alkylation to introduce the piperidine moiety. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the Friedel-Crafts reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Safety measures are crucial due to the involvement of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents, Lewis acids.

    Cyclization: Strong bases or acids, depending on the desired product.

Major Products:

Scientific Research Applications

1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine is unique due to the presence of both a nitro-substituted naphthalene ring and a piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

63996-37-2

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

1-[(4-methyl-3-nitronaphthalen-1-yl)methyl]piperidine

InChI

InChI=1S/C17H20N2O2/c1-13-15-7-3-4-8-16(15)14(11-17(13)19(20)21)12-18-9-5-2-6-10-18/h3-4,7-8,11H,2,5-6,9-10,12H2,1H3

InChI Key

PHXGZXROXLMLGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C2=CC=CC=C12)CN3CCCCC3)[N+](=O)[O-]

Origin of Product

United States

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